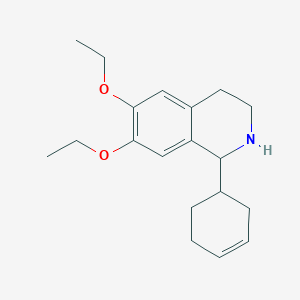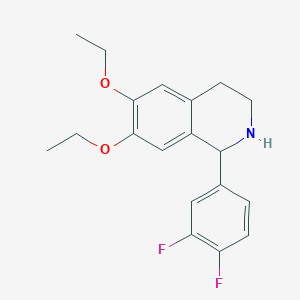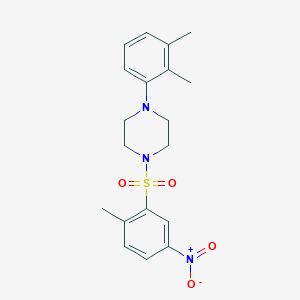![molecular formula C20H16F3N5O B11508825 N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide](/img/structure/B11508825.png)
N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The reaction mixture is usually stirred at room temperature, and the product is isolated through crystallization from a suitable solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide has a wide range of scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and amide groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares a similar structure but lacks the pyrimidine ring, making it less complex.
2-Amino-4,6-dimethylpyrimidine: This compound contains the pyrimidine ring but lacks the fluorinated aromatic rings, resulting in different chemical properties.
Uniqueness
N-[(Z)-[(2,4-Difluorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide is unique due to its combination of fluorinated aromatic rings and a pyrimidine ring
Propiedades
Fórmula molecular |
C20H16F3N5O |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-[(E)-N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H16F3N5O/c1-11-9-12(2)25-19(24-11)28-20(26-17-8-7-15(22)10-16(17)23)27-18(29)13-3-5-14(21)6-4-13/h3-10H,1-2H3,(H2,24,25,26,27,28,29) |
Clave InChI |
UVLJLRYPQIRTOQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)/N=C(\NC2=C(C=C(C=C2)F)F)/NC(=O)C3=CC=C(C=C3)F)C |
SMILES canónico |
CC1=CC(=NC(=N1)N=C(NC2=C(C=C(C=C2)F)F)NC(=O)C3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B11508754.png)
![3,4,5-trimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B11508761.png)
![N-(4-fluorophenyl)-11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11508762.png)
![(4E)-2-(4-fluorophenyl)-4-{[(2-hydroxyethyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11508770.png)


![anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione](/img/structure/B11508787.png)
![3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole](/img/structure/B11508799.png)
![12-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508802.png)
![1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B11508803.png)
![2,4-dichloro-N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11508813.png)

![Ethyl 4-{3-[2-(adamantan-1-YL)ethyl]-4-{[(4-methoxyphenyl)carbamoyl]methyl}-5-oxo-2-sulfanylideneimidazolidin-1-YL}benzoate](/img/structure/B11508833.png)
